2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(4-methoxyphenyl)cyclopropane. This reaction is carried out using chlorosulfonic acid, which reacts with the methoxyphenyl cyclopropane to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products
The major products formed from these reactions are sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, to exert their effects. For example, sulfonamide derivatives can inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoxaline-2-yl-benzenesulfonyl chloride: This compound is similar in structure but contains a quinoxaline ring instead of a cyclopropane ring.
Cyclopropanesulfonyl chloride: Lacks the methoxyphenyl group but shares the cyclopropane and sulfonyl chloride moieties.
Uniqueness
2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a methoxyphenyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
927636-19-9 |
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Molecular Formula |
C10H11ClO3S |
Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-8-4-2-7(3-5-8)9-6-10(9)15(11,12)13/h2-5,9-10H,6H2,1H3 |
InChI Key |
ZRRSQCLCBKFPEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl |
Origin of Product |
United States |
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